molecular formula C6H9N5 B1482393 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole CAS No. 2097947-18-5

4-(azidomethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1482393
CAS No.: 2097947-18-5
M. Wt: 151.17 g/mol
InChI Key: UBJYVKFDCPXADE-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-3,5-dimethyl-1H-pyrazole is a versatile chemical intermediate based on the 3,5-dimethylpyrazole scaffold, a structure recognized for its significant role in medicinal chemistry and coordination chemistry. The core 3,5-dimethylpyrazole structure is a white solid with good solubility in polar organic solvents and is known to be a precursor to various ligands, such as trispyrazolylborate and pyrazolyldiphosphines, which are widely studied in coordination chemistry . Furthermore, the 3,5-dimethyl substitution pattern on the pyrazole ring has been identified as critically important for high biological activity in pharmaceutical research, particularly for inhibiting targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising approach for managing inflammatory conditions . The introduction of an azidomethyl group at the 4-position significantly expands the utility of this molecule. The azide moiety serves as a valuable handle for Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows researchers to efficiently conjugate the pyrazole core to a wide range of alkyne-bearing molecules, facilitating the synthesis of complex derivatives, bioconjugates, or chemical probes for drug discovery and chemical biology. As a building block, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(azidomethyl)-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5/c1-4-6(3-8-11-7)5(2)10-9-4/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJYVKFDCPXADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituents, molecular properties, and applications:

Compound Molecular Formula Substituents Key Properties/Applications References
This compound C₆H₉N₅ Azidomethyl (-CH₂N₃) at C4 Click chemistry precursor; forms triazoles via cycloaddition; potential antitumor applications
4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole C₇H₁₂N₅ Azidoethyl (-CH₂CH₂N₃) at C4 Higher lipophilicity; used in polymer crosslinking and bioconjugation
4-(Benzylsulfanyl)-3,5-dimethyl-1H-pyrazole C₁₂H₁₄N₂S Benzylsulfanyl (-S-CH₂C₆H₅) at C4 Metal coordination (Pd/Pt complexes); apoptosis-inducing activity in cancer cells
4-Cinnamyl-3,5-dimethyl-1H-pyrazole C₁₄H₁₆N₂ Cinnamyl (-CH₂CH₂C₆H₅) at C4 Anticorrosion properties; stabilizes steel in acidic environments

Key Observations:

Azide Group Position and Reactivity :

  • The azidomethyl derivative (C₆H₉N₅) exhibits faster cycloaddition kinetics compared to the azidoethyl analog (C₇H₁₂N₅) due to reduced steric hindrance and electronic effects .
  • In contrast, the benzylsulfanyl derivative (C₁₂H₁₄N₂S) shows enhanced cytotoxicity when coordinated to Pt(II) or Pd(II), with the cyclohexylsulfanyl variant being threefold more active than benzylsulfanyl analogs .

Biological Activity :

  • Pyrazole derivatives with azide groups are primarily used as synthetic intermediates (e.g., triazole formation), whereas sulfanyl-substituted pyrazoles demonstrate direct biological activity, such as apoptosis induction in leukemia cells .

Corrosion Inhibition :

  • Compounds like 4-cinnamyl-3,5-dimethyl-1H-pyrazole (C₁₄H₁₆N₂) exhibit corrosion inhibition efficiencies of ~80% in acidic media, outperforming simpler pyrazoles due to extended π-conjugation and adsorption on metal surfaces .

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-pyrazole Core

The foundational step in preparing 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole is the synthesis of 3,5-dimethylpyrazole. A well-documented industrially viable method involves the condensation of methyl ethyl diketone with hydrazine hydrate in an alcohol or aqueous solvent system catalyzed by an acid such as glacial acetic acid. The reaction typically occurs under mild temperatures (0–120 °C), with optimal yields around 50 °C.

Reagents Solvent Catalyst Temperature (°C) Reaction Time Yield (%) Purity (%)
Methyl ethyl diketone + Hydrazine hydrate Water or alcohols (methanol, ethanol, etc.) Glacial acetic acid 30–100 (optimum 50) ~3 hours >90 >99 (HPLC)
  • Process details : In a reactor, methyl ethyl diketone is combined with water and glacial acetic acid, followed by slow addition of hydrazine hydrate to maintain temperature below 50 °C. After completion, the mixture is cooled and the product isolated by centrifugation and vacuum drying.

This method is advantageous due to low cost, ease of operation, and absence of inorganic salt byproducts, making it suitable for scale-up.

Introduction of Azidomethyl Group at the 4-Position

The azidomethyl substitution at the 4-position of 3,5-dimethylpyrazole is typically achieved via a two-step functional group transformation:

  • Step 1: Formation of 4-(halomethyl)-3,5-dimethyl-1H-pyrazole

    The 4-position of the pyrazole ring can be selectively functionalized by halomethylation, commonly using chloromethyl or bromomethyl reagents under controlled conditions. For example, chloromethylation can be carried out by reacting 3,5-dimethylpyrazole with formaldehyde and hydrochloric acid or other chloromethylating agents. This step yields 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.

  • Step 2: Azide substitution

    The halomethyl derivative undergoes nucleophilic substitution with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction proceeds under mild heating (typically 50–80 °C) to afford this compound.

Step Reagents/Conditions Solvent Temperature (°C) Time Yield (%) Notes
Halomethylation Formaldehyde + HCl or chloromethylating agent Aqueous or organic solvent 0–50 Several hours Moderate to high Selective 4-position substitution
Azide substitution Sodium azide DMF or DMSO 50–80 Few hours High Nucleophilic substitution

This two-step approach is standard for introducing azidomethyl groups on heterocycles and is supported by general synthetic protocols for azide installation on pyrazole derivatives.

Alternative Synthetic Routes and Catalytic Methods

While direct azidomethylation is the most straightforward, alternative approaches involve:

  • One-pot modular synthesis : Some literature reports on pyrazole synthesis utilize one-pot reactions combining hydrazones and ketones or aldehydes with catalytic iodine or acid in ethanol and DMSO to generate substituted pyrazoles. Although these methods focus on diarylpyrazoles, adaptation to alkyl-substituted pyrazoles is plausible.

  • Use of hydrazinium salts and cyanoacetone derivatives : For related pyrazole derivatives, reaction of cyanoacetone or its salts with hydrazine or hydrazinium salts under reflux in toluene with water removal yields substituted pyrazoles such as 3-amino-5-methylpyrazole. This method underscores the versatility of hydrazine chemistry in pyrazole synthesis but is less directly applicable to azidomethyl substitution.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Solvent(s) Temperature Yield & Purity References
3,5-Dimethylpyrazole synthesis Methyl ethyl diketone + hydrazine hydrate + glacial acetic acid Water or alcohols 30–100 °C (opt. 50) >90% yield, >99% purity
Halomethylation at 4-position Formaldehyde + HCl or chloromethylating agent Aqueous or organic 0–50 °C Moderate to high Inferred standard methods
Azide substitution Sodium azide DMF or DMSO 50–80 °C High Inferred standard methods
One-pot pyrazole synthesis (alternative) Ketones/aldehydes + hydrazones + catalytic I2 or acid + DMSO Ethanol + DMSO Reflux Good to excellent
Hydrazinium salt route (related pyrazoles) Cyanoacetone + hydrazinium salts Toluene Reflux 70–83% yield

Q & A

Q. What are the optimal synthetic routes for preparing 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole?

The compound is typically synthesized via multi-step reactions. A common approach involves substituting a halogenated precursor (e.g., 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole) with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours . For azide-containing intermediates, reactions with cyanoacetamides in tetrahydrofuran (THF) and t-BuOK can yield fused heterocycles like pyrazolo-triazolodiazepines, highlighting the azidomethyl group’s reactivity .

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and azide integration.
  • FTIR : The azide stretch (~2100 cm1^{-1}) is critical for functional group identification .
  • X-ray crystallography : Use SHELXL for refinement to resolve disorder, especially in the azidomethyl group, which may exhibit rotational flexibility .

Q. What are common derivatives of this compound, and how are they applied in research?

  • Pd/Pt complexes : Sulfanyl-pyrazole ligands derived from 3,5-dimethylpyrazole show enhanced cytotoxicity in cancer cell lines (e.g., Jurkat, K562) .
  • Heterocyclic fused systems : Reactions with cyanoacetamides yield triazolodiazepines, which are explored for antimicrobial activity .

Advanced Research Questions

Q. How does the azidomethyl group influence reactivity compared to halogen or alkyl substituents?

The azidomethyl group participates in click chemistry (e.g., Huisgen cycloaddition) and thermal decomposition to nitrenes, enabling C–H amination. In contrast, bromo or chloro analogs undergo nucleophilic substitution (e.g., with amines or thiols) but lack the azide’s versatility in bioorthogonal tagging . Computational studies (DFT) can compare transition states for substitution vs. cycloaddition pathways.

Q. What strategies mitigate thermal instability during synthesis or storage?

  • Temperature control : Store at –20°C in inert atmospheres to prevent azide decomposition.
  • Solvent selection : Avoid DMSO, which may catalyze unintended reactions. Use THF or acetonitrile for reactions .
  • Stabilizers : Add radical inhibitors (e.g., BHT) during prolonged storage .

Q. How to resolve crystallographic disorder in X-ray structures of azidomethyl-substituted pyrazoles?

  • Refinement tools : Use SHELXL’s PART and SUMP instructions to model disorder, assigning partial occupancy to overlapping azide conformers .
  • Validation : Check ADDSYM in PLATON to avoid over-interpreting pseudosymmetry .

Q. How to analyze conflicting bioactivity data between this compound and its analogs?

  • Substituent effects : Compare cytotoxicity of Pd complexes with sulfanyl vs. benzyl groups; cyclohexyl substituents enhance activity 3-fold in K562 cells .
  • Metabolic stability : Assess azide reduction to amines in vitro (e.g., liver microsomes), which may alter pharmacological profiles compared to halogenated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(azidomethyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
4-(azidomethyl)-3,5-dimethyl-1H-pyrazole

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